REACTION_CXSMILES
|
[CH:1]1[N:5]=[CH:4][N:3]([CH2:6][C:7]([P:13]([OH:16])([OH:15])=[O:14])([P:9]([OH:12])([OH:11])=[O:10])[OH:8])[CH:2]=1.O.C(O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>O>[CH:1]1[N:5]=[CH:4][N:3]([CH2:6][C:7]([P:9]([OH:12])([OH:11])=[O:10])([P:13]([OH:15])([OH:16])=[O:14])[OH:8])[CH:2]=1 |f:0.1|
|
Name
|
|
Quantity
|
533.1 mg
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
|
Name
|
|
Quantity
|
7520 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred until a clear solution with a total weight of 8000 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
|
Smiles
|
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |